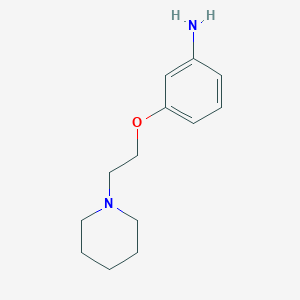
3-(2-(Piperidin-1-yl)ethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Piperidin-1-yl)ethoxy)aniline is an organic compound with the molecular formula C13H20N2O It consists of an aniline group (an aromatic amine) connected to an ethoxy chain, which is further linked to a piperidine ring
Mechanism of Action
Target of Action
3-(2-(Piperidin-1-yl)ethoxy)aniline, commonly known as EPEA, is a molecule that has been gaining attention in recent years due to its potential in various scientific and industrial applications , suggesting that EPEA may have a similar target.
Mode of Action
. These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Piperidin-1-yl)ethoxy)aniline typically involves the following steps:
Formation of the Ethoxy Chain: The ethoxy chain can be introduced through an etherification reaction, where an appropriate alcohol reacts with an aniline derivative.
Attachment of the Piperidine Ring: The piperidine ring is then attached to the ethoxy chain through a nucleophilic substitution reaction, where the piperidine acts as a nucleophile.
A common synthetic route involves the reaction of 3-nitroaniline with 2-chloroethanol to form 3-(2-chloroethoxy)aniline, followed by reduction of the nitro group to an amine and subsequent nucleophilic substitution with piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Piperidin-1-yl)ethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Conversion of nitroaniline to phenylenediamine.
Substitution: Formation of substituted aniline derivatives, such as nitroaniline, sulfoaniline, or halogenated aniline.
Scientific Research Applications
3-(2-(Piperidin-1-yl)ethoxy)aniline has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: It is employed in the production of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(2-(Morpholin-4-yl)ethoxy)aniline: Similar structure but with a morpholine ring instead of a piperidine ring.
3-(2-(Pyrrolidin-1-yl)ethoxy)aniline: Contains a pyrrolidine ring instead of a piperidine ring.
3-(2-(Piperazin-1-yl)ethoxy)aniline: Features a piperazine ring instead of a piperidine ring.
Uniqueness
3-(2-(Piperidin-1-yl)ethoxy)aniline is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties. The piperidine ring is a common pharmacophore in many drugs, making this compound valuable in drug design and development.
Properties
IUPAC Name |
3-(2-piperidin-1-ylethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRCQMIOFFBPAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620482 |
Source


|
| Record name | 3-[2-(Piperidin-1-yl)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373824-23-8 |
Source


|
| Record name | 3-[2-(Piperidin-1-yl)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














